molecular formula C15H11NO3 B14169960 2-(4-Methoxyphenyl)-1-oxido-indol-1-ium-3-one CAS No. 25410-78-0

2-(4-Methoxyphenyl)-1-oxido-indol-1-ium-3-one

Cat. No.: B14169960
CAS No.: 25410-78-0
M. Wt: 253.25 g/mol
InChI Key: ZPCJCVQIWZJBSH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is a chemical compound with a complex structure that includes an indole ring, a methoxyphenyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide typically involves the reaction of 4-methoxyphenylhydrazine with isatin under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share structural similarities and have comparable biological activities.

    Phenazines: Known for their diverse biological properties, including antimicrobial and anticancer activities.

    Pyrimidines: Exhibit a range of pharmacological effects and are structurally related to indole derivatives.

Uniqueness

2-(4-Methoxyphenyl)-3-oxo-3H-indole 1-oxide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

25410-78-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-oxidoindol-1-ium-3-one

InChI

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9H,1H3

InChI Key

ZPCJCVQIWZJBSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-]

Origin of Product

United States

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